tert-Butyl 2-fluoro-3-acetoxypropylcarbamate
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Overview
Description
tert-Butyl 2-fluoro-3-acetoxypropylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluoro substituent, and an acetoxypropyl group attached to a carbamate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-fluoro-3-acetoxypropylcarbamate typically involves the reaction of tert-butyl carbamate with 2-fluoro-3-acetoxypropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-fluoro-3-acetoxypropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluoro or acetoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 2-fluoro-3-acetoxypropylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-fluoro-3-acetoxypropylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
- tert-Butyl (3-fluoro-2-nitrophenyl)carbamate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate .
Uniqueness
tert-Butyl 2-fluoro-3-acetoxypropylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro and acetoxy groups enhances its stability and potential for selective interactions with molecular targets .
Properties
CAS No. |
648900-67-8 |
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Molecular Formula |
C10H18FNO4 |
Molecular Weight |
235.25 g/mol |
IUPAC Name |
[2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] acetate |
InChI |
InChI=1S/C10H18FNO4/c1-7(13)15-6-8(11)5-12-9(14)16-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,14) |
InChI Key |
BFSDDVRCOZXUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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